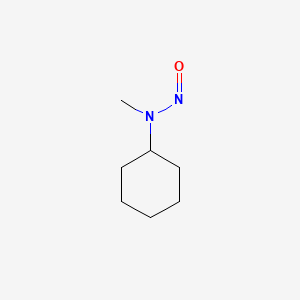

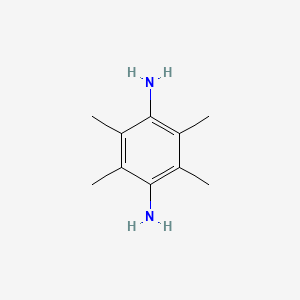

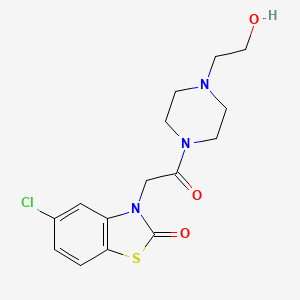

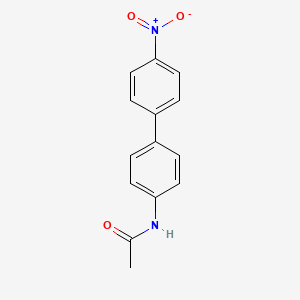

![molecular formula C12H8O2 B1203841 萘并[2,1-b]呋喃-2(1H)-酮 CAS No. 4352-63-0](/img/structure/B1203841.png)

萘并[2,1-b]呋喃-2(1H)-酮

描述

Naphtho[2,1-b]furan-2(1H)-one is a compound that has garnered interest due to its potential in various chemical syntheses and properties. The compound and its derivatives are synthesized through different methods, involving reactions with naphthols, isocyanides, aldehydes, and employing catalysts like platinum and nanocatalysts for efficient production.

Synthesis Analysis

An efficient and direct synthesis of Naphtho[2,1-b]furans involves heating a mixture of a naphthol or 4-hydroxycoumarin, an isocyanide, and an aldehyde under solvent-free conditions, yielding the title compounds in excellent yields (Adib et al., 2009). Additionally, a novel platinum-catalyzed tandem reaction has been developed as an efficient approach to construct Naphtho[1,2-b]furan (Wei et al., 2009).

Molecular Structure Analysis

The molecular structure of Naphtho[2,1-b]furan-2(1H)-one has been analyzed through various spectroscopic techniques and X-ray diffraction studies. The furan ring in these compounds is planar, and the molecule is stabilized by weak interactions (Shruthi et al., 2012).

Chemical Reactions and Properties

Naphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including cycloisomerization and electrocyclization-type reactions. These reactions are pivotal in synthesizing diverse derivatives of the compound, illustrating its versatile chemical properties (Salami-Ranjbaran et al., 2015).

科学研究应用

合成和生物活性:已合成并评估了萘并[2,1-b]呋喃-2(1H)-酮衍生物的各种生物活性,包括抗菌、抗炎、镇痛、驱虫、利尿和退热活性 (Kumaraswamy et al., 2008)。

抗菌和抗炎性能:萘并[2,1-b]呋喃-2(1H)-酮衍生物,如1,3,4-噁二唑,已合成并显示出显著的抗菌和抗炎性能 (Ravindra et al., 2006)。

多米诺合成方法:从氮代内酯合成萘并[2,1-b]呋喃-2(1H)-酮衍生物的多米诺方法已被开发,展示了中等至高收率和独特便利的过程 (Salami-Ranjbaran et al., 2014)。

代谢研究:已调查了对萘并[2,1-b]呋喃的氧化代谢中甲氧基和硝基基团的影响,揭示了其衍生物代谢途径的见解 (Strapelias et al., 1992)。

催化合成:描述了使用Nafion-H支撑在硅包覆的超顺磁性氧化铁纳米颗粒合成萘并[2,1-b]呋喃-2(1H)-酮的高效方法,展示了有机合成中先进催化的潜力 (Abarghooei et al., 2017)。

药理应用:已合成并评估了与萘并[2,1-b]呋喃相连的各种三唑衍生物的抗菌和抗真菌活性,表明在药物开发中具有潜在应用 (Singala et al., 2018; Darshansinh et al., 2018)。

新颖合成方法:研究已集中于开发萘并[2,1-b]呋喃衍生物的新颖合成方法,扩展了有机化学家和制药研究人员的工具箱 (Adib et al., 2009; Salami-Ranjbaran et al., 2015)。

未来方向

属性

IUPAC Name |

1H-benzo[e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLORZFYGDNPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195866 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,1-b]furan-2(1H)-one | |

CAS RN |

4352-63-0 | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。